molecular formula C11H12N4O3 B2359103 Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate CAS No. 924861-65-4

Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate

Cat. No. B2359103
CAS RN: 924861-65-4
M. Wt: 248.242
InChI Key: UOHVNNYHUJAPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylglutamic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of methyl and ethyl 2-R1-4-R2-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carboxylates was proposed. The method is based on the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of MeONa or EtONa .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on various factors. One of the common reactions involving pyrimidine derivatives is the Dimroth rearrangement, which involves the isomerization of heterocycles .

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties. It could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 7-amino-2-methyl-5-oxo-6H-pyrido[4,3-d]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-18-11(17)7-8-6(4-13-5(2)14-8)10(16)15-9(7)12/h4H,3H2,1-2H3,(H3,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVNNYHUJAPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C2=CN=C(N=C21)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.